![molecular formula C12H13N3O3S2 B5715952 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Furasul or Furasol. This compound has been studied for its various biochemical and physiological effects and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme leads to a decrease in the production of carbonic acid, which in turn leads to a decrease in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-bacterial effects by inhibiting the growth and proliferation of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which is involved in various physiological processes. This makes it a useful tool for studying the role of carbonic anhydrase in various diseases. One limitation of using this compound in lab experiments is its potential toxicity. Care should be taken to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several possible future directions related to 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide. One possible direction is to study its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections. Another possible direction is to study its mechanism of action in more detail to better understand its effects on various physiological processes. Additionally, further research could be done to explore the potential use of this compound in combination with other drugs to enhance its effects.
Synthesemethoden
The synthesis of 4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide involves the reaction of 2-furylmethylamine with carbon disulfide, followed by the addition of sodium hydroxide and 4-nitrobenzenesulfonyl chloride. The resulting compound is then reduced with iron powder to yield this compound.
Wissenschaftliche Forschungsanwendungen
4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide has been studied for its various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, cancer, and bacterial infections.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h1-7H,8H2,(H2,13,16,17)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFQDXWZBFMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
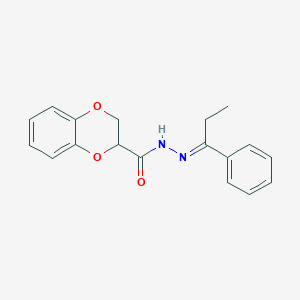
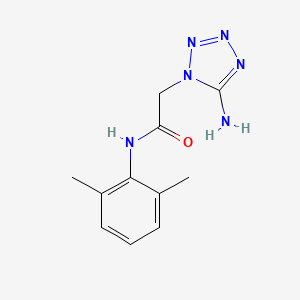


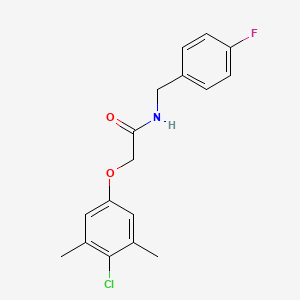
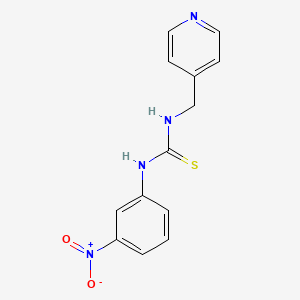
![3-[(2-ethylbutanoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B5715924.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)
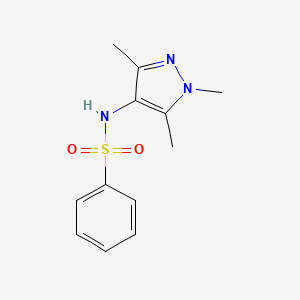

![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)